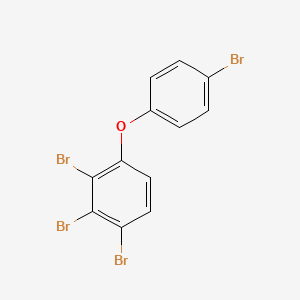

1,2,3-Tribromo-4-(4-bromophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARERIMFZYPFJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879882 | |

| Record name | BDE-60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-31-5, 40088-48-0 | |

| Record name | 2,3,4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene, dibromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L996AWV6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,2,3 Tribromo 4 4 Bromophenoxy Benzene

De Novo Synthesis Pathways for 1,2,3-Tribromo-4-(4-bromophenoxy)benzene

The de novo synthesis of this compound necessitates a strategic approach to construct the diaryl ether linkage and introduce the bromine atoms at the correct positions on both benzene (B151609) rings.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is the ether C-O bond, as this is a common strategy for the synthesis of diaryl ethers. amazonaws.com This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection at the C-O bond attached to the tribrominated ring suggests 1,2,3,4-tetrabromobenzene (B13676488) and 4-bromophenol (B116583) as the key precursors.

Pathway B: An alternative disconnection at the C-O bond attached to the monobrominated ring points to 2,3,4-tribromophenol (B140255) and 1,4-dibromobenzene (B42075) as the starting materials.

Pathway A is often more synthetically accessible due to the established methods for the synthesis of 1,2,3,4-tetrabromobenzene and the commercial availability and straightforward synthesis of 4-bromophenol.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of 4-Bromophenol: 4-bromophenol is a readily available compound that can be synthesized by the electrophilic bromination of phenol (B47542). prepchem.comchemicalbook.comketonepharma.com The reaction is typically carried out using bromine in a suitable solvent like carbon disulfide. prepchem.comchemicalbook.com Controlling the reaction temperature is crucial to favor the formation of the para-substituted product over the ortho-isomer. prepchem.com

Synthesis of 1,2,3,4-Tetrabromobenzene: This precursor can be synthesized through the exhaustive bromination of benzene or other brominated benzene derivatives. ontosight.ai The reaction typically employs bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to achieve the desired degree of substitution. ontosight.ai

Optimization of Reaction Conditions and Yield

The formation of the diaryl ether linkage is typically achieved through a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. wikipedia.org The optimization of this reaction is critical for achieving a high yield of this compound. Key parameters to consider include:

Catalyst: Copper-based catalysts are essential for the Ullmann condensation. This can range from copper powder to various copper(I) and copper(II) salts. More recently, copper nanoparticles have been shown to be effective catalysts. mdpi.com

Base: A base is required to deprotonate the phenol and generate the more nucleophilic phenoxide. Common bases include potassium carbonate, potassium hydroxide (B78521), and sodium hydride.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) are often used to facilitate the reaction at elevated temperatures.

Temperature: The Ullmann condensation typically requires high temperatures, often in the range of 150-200 °C, to proceed at a reasonable rate. wikipedia.org

An illustrative data table for the optimization of the Ullmann condensation for the synthesis of this compound from 1,2,3,4-tetrabromobenzene and 4-bromophenol is presented below.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | K2CO3 (2) | DMF | 150 | 45 |

| 2 | Cu2O (10) | K2CO3 (2) | DMF | 150 | 55 |

| 3 | CuI (10) | KOH (2) | DMF | 150 | 62 |

| 4 | CuI (10) | K2CO3 (2) | Pyridine | 120 | 30 |

| 5 | CuI (10) | K2CO3 (2) | DMF | 180 | 70 |

| 6 | CuO-NPs (5) | KOH (2) | DMAc | 100 | 85 |

This is a hypothetical data table based on typical optimization studies for Ullmann reactions.

Exploration of Novel Coupling Reactions

While the traditional Ullmann condensation is a viable method, modern advancements in cross-coupling chemistry offer milder and more efficient alternatives for the formation of the C-O bond in diaryl ethers. These include:

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, modifications of this palladium-catalyzed reaction can also be applied to the synthesis of diaryl ethers.

Copper-Catalyzed Couplings with Ligands: The use of specific ligands, such as phenanthrolines or diamines, can significantly improve the efficiency and lower the required reaction temperature of copper-catalyzed etherifications. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in Ullmann-type reactions.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the process and controlling the formation of byproducts.

Carbon-Bromine Bond Formation Mechanisms

The formation of the carbon-bromine bonds in the precursors is achieved through electrophilic aromatic substitution. The generally accepted mechanism involves the following steps:

Generation of the Electrophile: A Lewis acid catalyst, such as FeBr3, polarizes the Br-Br bond of molecular bromine, creating a more potent electrophile, Br+.

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the FeBr4- formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the benzene ring. For the synthesis of 4-bromophenol, the hydroxyl group is an activating, ortho-, para-director. By controlling the reaction conditions, the sterically less hindered para-product is favored. In the synthesis of 1,2,3,4-tetrabromobenzene, the progressive addition of bromine atoms deactivates the ring, requiring harsher conditions for subsequent brominations.

Ether Linkage Formation Mechanisms (Ullmann, Williamson, etc.)

The critical step in the synthesis of this compound is the formation of the diaryl ether linkage. The two most prominent methods for this transformation are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation: The Ullmann condensation is a classic and robust method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the coupling of a tetrabromobenzene isomer (e.g., 1,2,3,4-tetrabromobenzene) with 4-bromophenol.

The reaction is generally performed at high temperatures in a polar, high-boiling solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org A stoichiometric amount of a copper catalyst, often in the form of copper(I) salts (e.g., CuI, CuBr) or copper oxides, is traditionally used, along with a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the phenol. wikipedia.orgacs.org Modern advancements have introduced soluble copper catalysts supported by ligands like diamines or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which can accelerate the reaction and allow for milder conditions. acs.orgnih.gov The general mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Williamson Ether Synthesis: While more commonly applied to the synthesis of alkyl-aryl or dialkyl ethers, the Williamson ether synthesis can, under certain conditions, be adapted for diaryl ethers. This Sₙ2 reaction involves a nucleophilic attack by a phenoxide ion on an aryl halide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, one could theoretically react the sodium or potassium salt of 4-bromophenol with 1,2,3,4-tetrabromobenzene.

However, the direct application of the Williamson synthesis for diaryl ethers is often challenging because aryl halides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The multiple bromine atoms on the 1,2,3,4-tetrabromobenzene ring do provide some electron-withdrawing character, which may facilitate the reaction to a limited extent. The reaction is typically performed in a polar aprotic solvent. byjus.com

| Synthesis Method | Reactants | Catalyst/Base | General Conditions |

| Ullmann Condensation | 1,2,3,4-Tetrabromobenzene + 4-Bromophenol | Cu(I) salt (e.g., CuI, Cu₂O) / Cs₂CO₃ or K₂CO₃ | High temperature (often >150°C), polar aprotic solvent (e.g., NMP, DMF). wikipedia.orgacs.org |

| Williamson Synthesis | 1,2,3,4-Tetrabromobenzene + Sodium 4-bromophenoxide | None (Base used to form phenoxide) | Polar aprotic solvent; generally less effective for diaryl ethers without strong ring activation. wikipedia.orgmasterorganicchemistry.com |

Kinetic Studies of Key Synthetic Steps

Specific kinetic data for the synthesis of this compound is not extensively documented. However, kinetic studies on the Ullmann condensation provide valuable insights into the reaction mechanism and rate-determining steps. Research on the Ullmann reaction has shown it to be first-order with respect to both the aryl halide and the copper catalyst. umass.edu This suggests that the initial interaction between the catalyst and the aryl halide is a critical part of the rate-determining step.

The reaction rate is significantly influenced by several factors:

Nature of the Halide: The reactivity of the aryl halide follows the order I > Br > Cl, which is consistent with the bond dissociation energies. mdpi.com

Catalyst and Ligands: The choice of copper source and the addition of accelerating ligands like TMHD can dramatically increase the reaction rate, allowing for lower temperatures and shorter reaction times. nih.gov

Substituents: Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.orgmdpi.com

For the Williamson ether synthesis, the kinetics are characteristic of an Sₙ2 reaction, being first-order in both the nucleophile (phenoxide) and the electrophile (aryl halide). wikipedia.org However, the high activation energy required for nucleophilic attack on an unactivated aryl halide makes this pathway kinetically unfavorable compared to the Ullmann condensation for this class of compounds.

Derivatization and Selective Functionalization of this compound

The multiple C-Br and C-H bonds on this compound serve as reactive handles for a variety of chemical transformations, allowing for the synthesis of complex derivatives.

Selective Bromination and Debromination Reactions

Selective Bromination: Further bromination of the parent compound could be achieved to introduce additional bromine atoms. Aerobic oxidative bromination methods, using HBr or NaBr in the presence of an oxidizing agent and catalyst, can be employed for the multibromination of aromatic compounds. nih.govacs.org However, achieving high regioselectivity on an already substituted diphenyl ether can be challenging, likely resulting in a mixture of more highly brominated congeners. The directing effects of the existing bromine atoms and the ether linkage would govern the position of new substituents.

Selective Debromination: The removal of bromine atoms is a well-studied transformation for PBDEs. This can be accomplished through several methods:

Reductive Debromination: Nanoscale zerovalent iron (nZVI) has been shown to effectively debrominate PBDEs, typically following pseudo-first-order kinetics. nih.gov The reaction proceeds in a stepwise manner, removing one bromine atom at a time to yield lower brominated congeners and ultimately diphenyl ether. nih.gov Studies on various BDEs show that meta-bromine atoms are often preferentially removed. nih.gov

Microbial Debromination: Certain anaerobic bacteria, particularly species of Dehalococcoides, are capable of reductive debromination. frontiersin.orgnih.govfrontiersin.org These microorganisms can use PBDEs as electron acceptors, sequentially removing bromine atoms. This process can lead to a range of less-brominated products. researchgate.net

Nucleophilic Aromatic Substitution on Brominated Moieties

Nucleophilic aromatic substitution (SₙAr) offers a pathway to replace the bromine atoms with other functional groups. In an SₙAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the departure of the leaving group (bromide). libretexts.org

This reaction is typically feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org The four bromine atoms on this compound act as electron-withdrawing groups, which activates the rings towards nucleophilic attack. Therefore, reactions with strong nucleophiles like alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) could potentially replace one or more of the bromine atoms. The positions most susceptible to attack would likely be those ortho or para to other bromine atoms, which can best stabilize the negative charge of the Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. iium.edu.my By carefully selecting the reaction conditions and coupling partners, selective functionalization at different bromine positions could be achieved.

Key examples of these reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form C-C bonds, introducing new aryl or alkyl groups.

Heck Coupling: Reaction with an alkene to form a new C-C bond, resulting in a substituted vinyl group.

Stille Coupling: Reaction with an organotin reagent (R-SnR'₃) to create C-C bonds.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form C-N bonds.

These reactions provide a versatile platform for transforming the brominated scaffold into a wide array of more complex molecules. researchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki | Organoboron Reagent (R-B(OH)₂) | C-C | Biaryl, Alkyl-Aryl |

| Heck | Alkene (R'-CH=CH₂) | C-C | Aryl-Alkene |

| Stille | Organotin Reagent (R-SnR'₃) | C-C | Biaryl, Alkyl-Aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Aryl-Amine |

C-H Activation Strategies for Further Functionalization

Beyond transformations at the C-Br bonds, C-H activation offers a modern strategy for functionalizing the aromatic rings at positions not occupied by bromine. wikipedia.org This approach involves the cleavage of a typically inert C-H bond, usually mediated by a transition metal catalyst, and the formation of a new bond with a different functional group. nih.gov

Directed C-H activation, where a directing group on the molecule guides the catalyst to a specific C-H bond (often at the ortho position), is a powerful tool for achieving regioselectivity. wikipedia.org While the target molecule lacks a classic directing group, the ether oxygen could potentially serve as a weak directing group. Alternatively, non-directed C-H activation could functionalize the most electronically or sterically accessible C-H positions. These reactions represent an advanced method for creating derivatives of this compound that would be difficult to access through traditional electrophilic aromatic substitution.

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of polybrominated diphenyl ethers (PBDEs), including the specific congener this compound, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. The classical Ullmann condensation, for instance, typically requires high temperatures, polar aprotic solvents, and stoichiometric amounts of copper, leading to significant energy consumption and metallic waste. wikipedia.orgmdpi.com Furthermore, the bromination of aromatic precursors often involves hazardous reagents and can exhibit low atom economy. wikipedia.org In response to these challenges, research has been directed towards developing more sustainable synthetic pathways. These green approaches focus on minimizing environmental impact by reducing solvent use, employing catalytic methods, and designing processes that maximize the incorporation of reactant atoms into the final product.

Solvent-Free Synthesis

One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of this compound, which involves the formation of a diaryl ether bond, solvent-free approaches represent a significant improvement over traditional methods.

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a promising solvent-free technique. While specific studies on the mechanochemical synthesis of this compound are not yet prevalent, the methodology has been successfully applied to other etherification reactions. For example, solvent-free mechanochemical methods have been developed for the difluoromethylation of alcohols, demonstrating that C-O bond formation can be achieved efficiently without a solvent medium. chinesechemsoc.org

This principle can be hypothetically extended to the Ullmann condensation required for synthesizing the target molecule. A potential solvent-free pathway would involve the milling of a solid mixture of a 1,2,3-tribromophenoxide salt, a 4-bromophenyl halide, and a catalytic amount of a copper species. This approach would eliminate the need for high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, drastically reducing solvent waste and simplifying product purification. wikipedia.org

| Parameter | Traditional Ullmann Synthesis | Proposed Mechanochemical Synthesis |

|---|---|---|

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | None |

| Temperature | High (>150 °C) | Ambient temperature |

| Energy Input | Sustained heating | Mechanical milling |

| Waste Generation | Solvent and metal waste | Minimal solvent waste |

| Work-up | Liquid-liquid extraction, distillation | Direct isolation or simple filtration |

Biocatalytic or Organocatalytic Routes

The use of catalysts is a cornerstone of green chemistry, offering pathways with lower activation energies, milder reaction conditions, and higher selectivity, thereby reducing energy consumption and unwanted byproducts.

Biocatalytic Routes: Nature itself provides a blueprint for the synthesis of PBDEs. Numerous studies have documented the biosynthesis of a wide array of PBDEs in marine organisms such as sponges and bacteria. nih.gov This natural production points to the existence of highly efficient and selective enzymatic systems. For instance, bromoperoxidases are enzymes capable of catalyzing the bromination of organic substrates using bromide ions and a benign oxidant like hydrogen peroxide. The discovery of PBDE biosynthesis in marine bacteria suggests enzymatic pathways for both the halogenation of phenolic precursors and the subsequent ether linkage formation. nih.gov Harnessing these or engineered enzymes in a controlled biocatalytic process could enable the synthesis of this compound under mild, aqueous conditions, representing an ideal green synthetic route.

Organocatalytic Routes: Organocatalysis, the use of small organic molecules to accelerate reactions, offers an alternative to metal-based catalysts, thereby avoiding concerns about toxic metal residue in products and the environment. While the Ullmann-type C-O bond formation has been dominated by copper catalysis, the broader field of organocatalysis has seen explosive growth. acs.org Catalysts like diarylprolinol silyl (B83357) ethers have proven to be highly versatile for a range of transformations. acs.org The development of a purely organocatalytic system for the Ullmann condensation remains a challenging but highly desirable goal. Such a system would circumvent the need for copper catalysts entirely, further enhancing the green credentials of the synthesis of diaryl ethers like this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. orgsyn.org Syntheses with high atom economy are inherently less wasteful.

Atom Economy in Bromination: The synthesis of this compound requires the introduction of multiple bromine atoms onto the aromatic rings. Traditional electrophilic bromination using molecular bromine (Br₂) has a theoretical maximum atom economy of only 50%, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of bromine incorporated.

To improve this, oxidative bromination methods have been developed. These reactions use a catalytic system to oxidize bromide salts (e.g., NaBr) in situ, allowing for the utilization of both bromine atoms and generating water as the primary byproduct. This approach significantly increases the atom economy and avoids the handling of highly corrosive and hazardous Br₂.

| Bromination Method | Reactants | Byproducts | Theoretical Br Atom Economy |

|---|---|---|---|

| Traditional (Br₂) | Ar-H + Br₂ | HBr | 50% |

| NBS | Ar-H + NBS | Succinimide, HBr | <50% (due to high MW of NBS) |

| Oxidative (e.g., with H₂O₂) | 2 Ar-H + 2 HBr + H₂O₂ | 2 H₂O | 100% |

Waste Minimization in Ether Synthesis: The classic Ullmann condensation often requires stoichiometric or supra-stoichiometric amounts of copper powder, leading to the generation of significant copper-containing waste streams. wikipedia.org Modern advancements have led to the development of catalytic Ullmann-type reactions that use only a small percentage of a copper catalyst, often in conjunction with a ligand to enhance its activity and stability. mdpi.comsemanticscholar.org Using catalytic amounts of copper drastically reduces metal waste and simplifies purification.

Advanced Structural and Spectroscopic Characterization of 1,2,3 Tribromo 4 4 Bromophenoxy Benzene

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For 1,2,3-Tribromo-4-(4-bromophenoxy)benzene, the molecular formula is C12H6Br4O. The monoisotopic mass of this compound is calculated to be 481.715217 g/mol . epa.gov

HRMS analysis would reveal a characteristic isotopic pattern due to the presence of four bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a distinctive M, M+2, M+4, M+6, and M+8 isotopic cluster in the mass spectrum, with relative intensities following a binomial distribution. The accurate mass measurement of the monoisotopic peak (containing only 79Br) and the other isotopic peaks would confirm the presence of four bromine atoms and, in conjunction with other data, the molecular formula.

Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would provide insights into the compound's structure. The ether linkage is a likely site of initial cleavage. Common fragmentation pathways for polybrominated diphenyl ethers involve the cleavage of the ether bond, leading to the formation of bromophenoxy and tribromophenyl ions. Further fragmentation would involve the sequential loss of bromine atoms and carbon monoxide from these primary fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C12H6Br4O |

| Monoisotopic Mass | 481.715217 g/mol |

| Major Isotopic Peaks (m/z) | M, M+2, M+4, M+6, M+8 |

| Predicted Major Fragment Ions | [C6H4BrO]+, [C6H2Br3]+ |

Note: The data in this table is predicted based on the known molecular formula and general fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals of this compound.

The 1H NMR spectrum of this compound is expected to show signals corresponding to the six aromatic protons. The protons on the 4-bromophenoxy ring would likely appear as a pair of doublets (an AA'BB' system) due to their coupling with each other. The protons on the 1,2,3-tribromobenzene (B42115) ring would appear as two doublets, assuming coupling between the protons at positions 5 and 6. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the ether linkage.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' | 7.40 - 7.60 | Doublet |

| H-3', H-5' | 6.90 - 7.10 | Doublet |

| H-5 | 7.20 - 7.40 | Doublet |

| H-6 | 6.80 - 7.00 | Doublet |

Note: These are predicted chemical shift ranges based on data for similar brominated aromatic compounds. chemicalbook.com

The 13C NMR spectrum would provide information about the twelve carbon atoms in the molecule. The carbon atoms directly bonded to bromine would experience a "heavy atom effect," causing their signals to appear at a higher field (lower ppm) than might be expected based solely on electronegativity. stackexchange.com The carbon atoms of the two aromatic rings would resonate in the typical aromatic region (approximately 110-160 ppm). The carbon attached to the ether oxygen would be deshielded and appear at a lower field.

Table 3: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 125 |

| C-H | 115 - 135 |

| C-O | 150 - 160 |

| C (quaternary) | 130 - 145 |

Note: These are predicted chemical shift ranges based on general knowledge of 13C NMR spectroscopy of brominated diphenyl ethers. chemicalbook.com

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. It would confirm the coupling between the protons on the 4-bromophenoxy ring and the protons on the 1,2,3-tribromobenzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbon atoms and for confirming the connectivity between the two aromatic rings through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space interactions between protons on the two different aromatic rings, further solidifying the structural assignment.

While less common than 1H and 13C NMR, 79Br and 81Br NMR could potentially provide information about the electronic environment of the bromine atoms. However, bromine nuclei are quadrupolar, which often leads to very broad signals, making the spectra difficult to interpret for complex molecules. The applicability and utility of halogen NMR for this specific compound would depend on the relaxation properties of the bromine nuclei in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used to identify specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic rings and the ether linkage.

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm-1.

Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1400-1600 cm-1 region.

C-O-C (ether) stretching: The asymmetric stretching of the aryl-ether group would be expected to produce a strong band in the IR spectrum, typically around 1240 cm-1. The symmetric stretch would be more prominent in the Raman spectrum.

C-Br stretching: The carbon-bromine stretching vibrations would appear at lower frequencies, generally in the 500-700 cm-1 range. researchgate.net

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C stretch | 1230 - 1270 | Strong | Weak |

| Symmetric C-O-C stretch | 1000 - 1100 | Weak | Strong |

| C-Br stretch | 500 - 700 | Strong | Medium |

Note: These are predicted frequency ranges based on characteristic vibrational modes of aromatic ethers and brominated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are dictated by transitions of electrons within the π-systems of the benzene (B151609) rings. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO).

The electronic spectrum of a polybrominated diphenyl ether is primarily characterized by π → π* transitions associated with the aromatic rings. The presence of non-bonding electrons on the ether oxygen atom also allows for n → π* transitions. The position and intensity of the absorption bands are influenced by the extent of conjugation and the presence of substituents. The bromine atoms, being auxochromes, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted diphenyl ether.

While a specific UV-Vis spectrum for this compound is not published, data from other PBDEs can provide insight. For instance, studies on various PBDE congeners show that these compounds typically absorb in the UV region. The absorption maxima are influenced by the number and position of the bromine atoms. nih.gov A study on the UV-induced formation of bromophenols from PBDEs presented UV absorbance spectra for several congeners, including 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47). amazonaws.com

Table 1: Representative UV-Vis Absorption Data for a Tetrabromodiphenyl Ether Congener (BDE-47) (Illustrative data based on a related compound)

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type (Probable) |

| BDE-47 | ~290 | Not Specified | Methanol (B129727) | π → π* |

Data is estimated from the graphical representation in the cited source and is intended for illustrative purposes. amazonaws.com

For this compound, one would expect absorption bands in a similar region, with the exact wavelengths and intensities being dependent on the specific substitution pattern and its effect on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

For polybrominated diphenyl ethers, the molecular geometry is largely defined by the C-C bond lengths within the aromatic rings, the C-O-C ether linkage, and the C-Br bonds. The dihedral angle between the two phenyl rings is a particularly important conformational parameter. In many PBDEs, steric hindrance due to the bromine atoms, especially those in the ortho positions, forces the phenyl rings to be twisted relative to each other, resulting in a non-planar conformation. cdc.gov

As no specific crystallographic data for this compound has been published, the crystal structure of a related, simpler compound, 4,4'-Dibromodiphenyl ether, can serve as an example. Its structure has been determined and is available in the Cambridge Structural Database. nih.gov This data provides a basis for understanding the fundamental geometric parameters in this class of compounds.

Table 2: Selected Crystallographic Data for 4,4'-Dibromodiphenyl Ether (Illustrative data based on a related compound)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.89 - 1.90 |

| C-O | 1.38 - 1.39 |

| C-C (aromatic) | 1.37 - 1.39 |

| Bond Angles (°) ** | |

| C-O-C | ~118 |

| C-C-Br | 119 - 120 |

| C-C-C (aromatic) | 119 - 121 |

| Dihedral Angle (°) ** | |

| Phenyl Ring 1 - Phenyl Ring 2 | ~45 |

Data is derived from the crystallographic information for CCDC entry 237219. nih.gov

Chiroptical Spectroscopic Methods for Chiral Derivatives (if applicable)

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for studying chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

For a derivative of this compound to be chiral, it would need to lack a plane of symmetry and a center of inversion. The parent molecule itself is achiral. Chirality could be introduced, for example, by synthesizing a derivative with a chiral substituent or by inducing atropisomerism, where rotation around a single bond is restricted, leading to stable, non-interconverting rotational isomers (atropisomers). Due to the potential for restricted rotation around the C-O bonds in ortho-substituted diphenyl ethers, atropisomerism is a theoretical possibility in some PBDE derivatives.

However, a review of the scientific literature indicates that stable, chiral derivatives of this compound have not been synthesized or isolated. Consequently, there are no published studies on the chiroptical properties of this compound or its derivatives. Therefore, no data on circular dichroism or optical rotatory dispersion can be presented.

Computational and Theoretical Investigations of 1,2,3 Tribromo 4 4 Bromophenoxy Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For 1,2,3-Tribromo-4-(4-bromophenoxy)benzene, these methods can provide valuable insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. DFT studies on polybrominated diphenyl ethers (PBDEs) have been effectively used to probe the kinetics and mechanisms of their atmospheric photooxidation. acs.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Based on studies of other PBDEs, the presence of multiple electronegative bromine atoms is expected to lower both the HOMO and LUMO energy levels.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.38 | eV⁻¹ |

Note: The values in this table are illustrative and based on general trends observed for similar polybrominated compounds.

Analysis of Charge Distribution and Electrostatic Potential

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. The electrostatic potential (ESP) surface provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map is expected to show regions of negative potential (electron-rich) around the highly electronegative bromine and oxygen atoms. Conversely, regions of positive potential (electron-poor) would be anticipated around the hydrogen atoms of the phenyl rings. This charge distribution influences how the molecule interacts with other polar molecules and ions. The partial atomic charges can be calculated using methods like the Restricted Electrostatic Potential (RESP) fitting, which has been applied to other PBDEs. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and biological properties. For this compound, conformational analysis helps to identify the most stable arrangements of its atoms and the energy barriers between different conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for studying the conformational landscape of large molecules. These methods have been extensively used to investigate the behavior of PBDEs in various environments, including their interactions with biological membranes and proteins. exlibrisgroup.comrsc.orgresearchgate.netdiva-portal.org

For this compound, MD simulations, likely employing a force field such as the General Amber Force Field (GAFF), would be used to explore its conformational space over time. rsc.org These simulations can provide insights into the flexibility of the diphenyl ether linkage and the preferred orientations of the two phenyl rings relative to each other. Such studies are crucial for understanding how the molecule might interact with biological systems.

Exploration of Rotational Barriers and Stable Conformations

Computational studies on similar PBDEs have identified several stable conformations, including twist, skew, and butterfly arrangements. researchgate.net The potential energy surface can be mapped by calculating the energy of the molecule as a function of the dihedral angles of the C-O-C-C bonds. This allows for the identification of low-energy (stable) conformations and the transition states between them.

Table 3: Hypothetical Rotational Energy Barriers for the C-O-C-C Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | 45 | Planar (Transition State) |

| 45 | 5 | Skew (Stable) |

| 90 | 15 | Perpendicular (Transition State) |

| 135 | 0 | Twist (Most Stable) |

Note: The values in this table are illustrative and based on general trends observed for similar polybrominated compounds.

Environmental Fate, Transport, and Transformation of 1,2,3 Tribromo 4 4 Bromophenoxy Benzene

Occurrence and Distribution in Environmental Compartments

As a congener of PBDEs, 1,2,3-Tribromo-4-(4-bromophenoxy)benzene has been detected in various environmental matrices, often alongside other PBDEs. Its distribution is a result of its release from consumer and industrial products where it has been used as a flame retardant.

Due to their hydrophobic nature, PBDEs, including BDE-154, tend to adsorb to solid materials, making soils and sediments significant environmental sinks. nih.gov Studies have confirmed the presence of BDE-154 in these compartments. For instance, a study of the Saginaw River watershed in Michigan, USA, analyzed for a range of PBDEs, including BDE-154, in floodplain soil and sediment samples. nih.gov This indicates that once introduced into the environment, BDE-154 can accumulate in these matrices. Another study of an urban artificial lake in Brazil also detected BDE-154 in surface sediments, with concentrations linked to effluent from wastewater treatment plants and storm drainage. researchgate.net Research in the Sundarban mangrove wetland in India also identified BDE-154 in core sediment samples, with tetrabromodiphenyl ether BDE-47 and hexabromodiphenyl ether BDE-154 being found in all samples. researchgate.net

While the presence of BDE-154 in soil and sediment is established, comprehensive, quantitative data detailing its concentration across geographically diverse locations remains limited, precluding the creation of a detailed data table at this time.

This compound has been identified in various aquatic environments. Its presence is often associated with inputs from wastewater treatment plants, industrial discharges, and runoff from contaminated land.

In a study of marine zooplankton in the waters of southwestern Taiwan, BDE-154 was one of the PBDE congeners analyzed. mdpi.com The presence of BDE-154 in marine organisms suggests its bioavailability in the marine food web. It has been proposed that the detection of BDE-154 in marine organisms can result from the biodegradation of the more highly brominated BDE-209. mdpi.com

A study on fish from the Des Plaines River in Illinois identified BDE-154 as one of the dominant hexabromo congeners. usgs.gov The source of these less commonly identified PBDEs was suggested to be waste discharge, effluents from publicly owned treatment works, or the debromination of decabromodiphenyl ether (BDE-209) in sediments. usgs.gov In a study of fishes in Xiamen, China, a high concentration of BDE-154 was found and was considered to be a consequence of the debromination of BDE-183 and BDE-209. nih.gov

A recent study on the photodegradation of PBDEs in water also analyzed the concentration of BDE-154 in greywater and wastewater treatment plant effluents, finding it at low concentrations of 0.007 pg·g−1. nih.gov

Detailed data on the concentrations of BDE-154 in various aquatic environments is not sufficiently available to construct a comprehensive data table.

The long-range atmospheric transport of PBDEs is a significant pathway for their global distribution. While specific atmospheric transport modeling studies for this compound are not widely available, the general principles of PBDE transport apply. These compounds can be released into the atmosphere from manufacturing processes and from products containing them. They exist in the atmosphere in both the gas phase and associated with particulate matter.

A study on the atmospheric fate of BDE-154 calculated its half-life in the atmosphere to be 123.1 days when degraded by OH radicals. nih.gov This relatively long half-life suggests the potential for long-range atmospheric transport. Models developed for other PBDEs indicate that air-vegetation exchange is an important factor in their global distribution. nih.gov While specific models for BDE-154 are lacking, its physical-chemical properties suggest it is susceptible to atmospheric transport. More research is needed to develop specific atmospheric transport models for this congener to better understand its global distribution patterns.

Persistence and Degradation Pathways in the Environment

The persistence of PBDEs in the environment is a key concern. This compound, like other PBDEs, is resistant to degradation, leading to its accumulation in various environmental compartments. However, it can undergo degradation through processes such as photodegradation and microbial action. The half-life of BDE-154 has been estimated to be 5.8 years. nih.gov

Photodegradation is a key process in the breakdown of PBDEs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Direct photolysis involves the breakdown of a chemical by direct absorption of light energy. Studies have shown that PBDEs can undergo photodebromination, where bromine atoms are sequentially removed from the molecule.

A study on the photodegradation of PBDEs in water using UV-LED technology demonstrated that the higher brominated congener BDE-183 can undergo debromination to form BDE-154. nih.gov This indicates that the environmental load of BDE-154 may not only be from direct releases but also from the degradation of other PBDEs. The photodegradation of BDE-154 has been shown to follow pseudo-first-order kinetics in pure water under simulated or natural sunlight. researchgate.net

Another study investigated the OH-initiated degradation of BDE-154 in the atmosphere and wastewater. nih.gov The study, using density functional theory and transition state theory, determined that the primary degradation pathway is through the addition of OH radicals to the aromatic ring. nih.gov The calculated half-lives for this process were 123.1 days in the atmosphere and ranging from 1.93 × 10^2 to 1.93 × 10^11 seconds in wastewater. nih.gov

Further research focusing specifically on the direct photolysis quantum yields and reaction kinetics of this compound under various environmental conditions is needed to fully elucidate its photochemical fate.

Photodegradation Mechanisms and Kinetics

Indirect Photolysis via Reactive Species

Indirect photolysis is a significant transformation process for many organic contaminants in the aquatic environment. This process involves the degradation of a chemical by reactive species that are themselves generated by the absorption of sunlight by other substances in the water, such as dissolved organic matter. For a compound like this compound, with its aromatic structure, reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are expected to be the primary pathways of indirect photolysis. These reactive species can initiate oxidation and cleavage of the aromatic rings, leading to the compound's degradation. The presence of multiple bromine atoms on the benzene (B151609) rings can influence the reaction rates, potentially making the compound more susceptible to degradation by these reactive intermediates compared to its non-brominated counterparts.

Hydrolytic Stability and Hydrolysis Products Identification

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The ether linkage (-O-) in this compound is the most likely site for hydrolytic cleavage. However, diaryl ethers are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, this compound is expected to be hydrolytically stable. Significant hydrolysis would likely only occur under extreme pH conditions or at elevated temperatures, which are not typical of most natural environments. Were hydrolysis to occur, the expected products would be 1,2,3-tribromophenol and 4-bromophenol (B116583).

Microbial Degradation and Biotransformation Studies

The microbial degradation of brominated aromatic compounds is a critical process in their environmental removal. The persistence of such compounds is often dictated by the ability of microbial communities to utilize them as a source of carbon and energy or to transform them cometabolically.

Aerobic and Anaerobic Degradation Pathways

Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes. This hydroxylation can lead to ring cleavage and subsequent mineralization to carbon dioxide and water. For this compound, the presence of multiple bromine atoms can hinder this process, making it more recalcitrant to aerobic degradation.

Anaerobic degradation of halogenated aromatic compounds typically proceeds through reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. This process is generally more favorable for highly halogenated compounds. Therefore, under anaerobic conditions, it is plausible that this compound could undergo sequential debromination, leading to less brominated and ultimately non-brominated intermediates, which may then be more susceptible to ring cleavage. nih.gov

Identification of Debromination Processes

Reductive debromination is a key initial step in the anaerobic biodegradation of polybrominated compounds. This process is mediated by specific microbial populations that can use the brominated compound as an electron acceptor. The removal of bromine atoms reduces the toxicity of the compound and often makes the resulting molecule more amenable to further degradation by other microorganisms in the community. While no specific studies have identified the debromination of this compound, it is a well-documented pathway for other polybrominated diphenyl ethers and related compounds.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). dtic.mil These methods are often employed for the remediation of persistent organic pollutants that are resistant to conventional treatment methods.

Ozonation, Fenton, and UV/H₂O₂ Degradation Studies

While specific studies on this compound are lacking, research on other brominated aromatic compounds suggests that AOPs would be effective in its degradation.

Ozonation : Ozone (O₃) can directly react with the aromatic rings of the molecule or decompose to form highly reactive hydroxyl radicals. nih.gov The reaction of ozone with the benzene rings can lead to the formation of ozonides and subsequent ring cleavage.

Fenton Process : The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov This process is highly effective in oxidizing a wide range of organic pollutants, and it is expected that it would lead to the rapid degradation of this compound through hydroxylation and subsequent fragmentation of the molecule.

UV/H₂O₂ Degradation : The photolysis of hydrogen peroxide by ultraviolet (UV) light generates hydroxyl radicals, which can then attack the organic molecule. frontiersin.orgnih.gov This process has been shown to be effective for the degradation of various aromatic compounds. frontiersin.orgnih.gov The UV/H₂O₂ process is anticipated to effectively degrade this compound, with the reaction rate being influenced by factors such as pH, H₂O₂ concentration, and UV intensity. nih.gov

The following table summarizes the potential degradation pathways for this compound based on the discussed processes.

| Process | Primary Mechanism | Expected Outcome |

| Indirect Photolysis | Reaction with •OH and ¹O₂ | Oxidation and cleavage of aromatic rings |

| Hydrolysis | Cleavage of ether linkage | Likely stable under environmental conditions |

| Aerobic Degradation | Hydroxylation and ring cleavage | Likely slow due to bromination |

| Anaerobic Degradation | Reductive debromination | Sequential removal of bromine atoms |

| Ozonation | Direct reaction with O₃ or •OH attack | Ring cleavage and mineralization |

| Fenton Process | •OH attack | Rapid oxidation and fragmentation |

| UV/H₂O₂ | •OH attack | Effective degradation and mineralization |

Photocatalytic Degradation using Semiconductor Materials

The photocatalytic degradation of this compound, a member of the polybrominated diphenyl ether (PBDE) family, is an area of active research for the remediation of contaminated environments. While specific studies on this particular isomer are limited, research on similar brominated compounds provides insight into the potential degradation pathways when semiconductor materials such as titanium dioxide (TiO₂) are used as photocatalysts. nih.gov

The general mechanism of photocatalysis with TiO₂ involves the generation of electron-hole pairs upon irradiation with UV light. These charge carriers can then migrate to the catalyst surface and participate in redox reactions. nih.gov The photogenerated holes are highly oxidizing and can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. Simultaneously, the photogenerated electrons are reducing and can react with adsorbed oxygen to produce superoxide (B77818) radicals (O₂•⁻). nih.gov

The table below summarizes the key processes involved in the photocatalytic degradation of brominated compounds using semiconductor materials.

| Process | Description | Key Reactive Species |

| Oxidative Pathway | The photogenerated hole (h⁺) or hydroxyl radicals (•OH) attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. | h⁺, •OH |

| Reductive Pathway | The photogenerated electron (e⁻) is transferred to the brominated compound, leading to the cleavage of the carbon-bromine bond and the release of a bromide ion (Br⁻). | e⁻ |

| Combined Mechanism | A mixed oxidation-reduction degradation mechanism often results in higher degradation efficiency for brominated compounds. | h⁺, •OH, e⁻ |

This table is a generalized representation based on studies of similar brominated compounds.

Reductive Debromination Processes

Reductive debromination is a significant transformation pathway for this compound in anaerobic environments such as sediments and sewage sludge. nih.govnih.gov In these anoxic conditions, microorganisms can utilize highly brominated PBDEs as electron acceptors, leading to the sequential removal of bromine atoms. nih.gov This process results in the formation of lesser-brominated and potentially more bioavailable congeners. nih.gov

Studies on the anaerobic degradation of decabromodiphenyl ether (BDE-209) have shown that it can be reductively debrominated to nona-, octa-, hepta-, and even lower brominated congeners. nih.govncku.edu.tw Importantly, this compound (BDE-49) has been identified as a potential intermediate product in the reductive debromination of higher brominated PBDEs. ncku.edu.twresearchgate.net The rate of reductive debromination is influenced by the degree of bromination, with more highly brominated congeners generally being debrominated more rapidly. nih.gov

The process of microbial reductive debromination is often slow, with half-lives that can extend to years. nih.gov However, the presence of certain substances can enhance the debromination rates. For example, the addition of zero-valent iron, vitamin B12, and various organic substrates like acetate (B1210297) and lactate (B86563) has been shown to increase the rate of BDE-209 debromination in sediment microcosms. ncku.edu.tw

The table below outlines the typical progression of reductive debromination for highly brominated PBDEs.

| Step | Process | Reactant | Products |

| Initial Debromination | A highly brominated PBDE, such as BDE-209, undergoes the initial removal of a bromine atom. | Deca-BDE (BDE-209) | Nona-BDEs |

| Sequential Debromination | The nona-BDEs are further debrominated to octa-BDEs, and the process continues. | Nona-BDEs | Octa-BDEs, Hepta-BDEs |

| Formation of Lower Congeners | As debromination proceeds, various lower-brominated congeners, including tetrabromodiphenyl ethers like BDE-49, are formed. | Higher brominated BDEs | Tetrabromodiphenyl ethers (e.g., BDE-49), Tribromodiphenyl ethers, etc. |

This table illustrates a general pathway for the reductive debromination of PBDEs.

Bioaccumulation and Bioconcentration Potential (Environmental Partitioning)

Octanol-Water Partition Coefficient (Kow) and Sorption Behavior

The octanol-water partition coefficient (Kow) is a crucial parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high log Kow value indicates a high affinity for lipids and a greater tendency to partition into organic matter in the environment, such as soil organic carbon and fatty tissues of organisms.

Due to its high lipophilicity, this compound is expected to exhibit strong sorption to soil and sediment. The primary factor influencing the sorption of PBDEs in these matrices is the organic carbon content. nih.gov The hydrophobic nature of the compound leads it to partition out of the water phase and associate with organic matter in soil and sediment. This strong sorption behavior reduces its mobility in the environment but also makes soils and sediments significant sinks for this compound.

The table below provides a summary of the expected partitioning behavior of this compound based on its properties as a tetrabromodiphenyl ether.

| Parameter | Predicted Value/Behavior | Implication for Environmental Partitioning |

| log Kow | High (estimated range 5.7-6.8 for tetra-BDEs) | High potential for bioaccumulation in fatty tissues and partitioning to organic matter. |

| Sorption to Soil/Sediment | Strong | Low mobility in soil and water; accumulation in sediments and soils. |

| Dominant Sorption Phase | Soil/Sediment Organic Carbon | Higher contamination levels expected in environments with high organic content. |

Uptake and Accumulation in Environmental Biota (e.g., algae, aquatic invertebrates, plants)

The high lipophilicity of this compound suggests a significant potential for uptake and accumulation in environmental biota.

Algae and Aquatic Invertebrates: Studies on other PBDE congeners, such as BDE-47, have demonstrated their bioaccumulation in aquatic organisms. Algae, at the base of the aquatic food web, can accumulate PBDEs from the surrounding water. nih.gov Aquatic invertebrates, such as mussels, have also been shown to have a high bioaccumulation ability for tetrabromodiphenyl ethers, with slow depuration rates. nih.gov This indicates that once these compounds are taken up, they are not easily eliminated from the organism.

Plants: Research on the uptake of PBDEs by plants has shown that they can accumulate these compounds from the soil. nih.gov Both root and shoot tissues of plants have been found to contain PBDEs, with the extent of uptake and translocation varying between plant species and PBDE congeners. nih.gov For instance, zucchini has been observed to accumulate higher levels of some penta-BDEs in its roots and translocate them to the shoots more readily than radish. nih.gov The uptake by plants provides a potential pathway for the entry of these contaminants into terrestrial food chains. nih.gov

The table below summarizes the potential for uptake and accumulation of this compound in different types of environmental biota, based on findings for similar PBDEs.

| Biota | Potential for Uptake and Accumulation | Key Findings from Related Studies |

| Algae | High | Can accumulate PBDEs from water, serving as an entry point into the aquatic food web. nih.gov |

| Aquatic Invertebrates | High | Mussels show high bioconcentration factors and slow elimination of tetrabromodiphenyl ethers. nih.gov |

| Plants | Moderate to High | Can take up PBDEs from soil into roots and translocate them to shoots, with species-specific differences. nih.gov |

Identification and Characterization of Environmental Transformation Products

As discussed in section 5.2.5, reductive debromination in anaerobic environments is a major transformation pathway for PBDEs. nih.gov This process leads to the formation of a suite of lower-brominated diphenyl ethers. For this compound, this would involve the sequential removal of bromine atoms, resulting in various tri-, di-, and mono-brominated diphenyl ethers. The specific isomers formed would depend on the position of bromine removal.

Metabolic processes in organisms can also lead to the formation of transformation products. For instance, hydroxylated metabolites of PBDEs have been identified in various environmental and biological samples. nih.gov One study on human blood samples identified 4'-HO-BDE-49 as a potential metabolite of BDE-47, which is a closely related isomer. nih.gov This suggests that hydroxylation of the diphenyl ether structure is a possible biotransformation pathway. These hydroxylated PBDEs are of particular concern as they can exhibit higher toxicity than the parent compounds. nih.gov

The table below lists the potential environmental transformation products of this compound.

| Transformation Process | Potential Transformation Products |

| Reductive Debromination | Tribromodiphenyl ethers, Dibromodiphenyl ethers, Monobromodiphenyl ethers |

| Hydroxylation | Hydroxylated tetrabromodiphenyl ethers (e.g., HO-BDE-49) |

This table is based on general transformation pathways for PBDEs and specific findings for related isomers.

Environmental Transport Modeling and Predictive Fate Assessment

Environmental transport models, such as fugacity models, are valuable tools for predicting the fate and distribution of chemicals like this compound in the environment. diva-portal.org These models use the physicochemical properties of a compound, along with environmental parameters, to estimate its partitioning between different environmental compartments, such as air, water, soil, and sediment. diva-portal.org

For PBDEs, multimedia fugacity models generally predict that these compounds will predominantly partition to soil and sediment due to their high lipophilicity and low volatility. nih.govnih.gov The persistence of PBDEs in these compartments is then largely dependent on the degradation rates in soil and sediment, which are often not well characterized. nih.gov

Modeling studies have also been used to assess the potential for long-range atmospheric transport (LRAT) of PBDEs. For many PBDE congeners, the predicted characteristic travel distance is limited, suggesting that they are not prone to extensive atmospheric transport. nih.gov However, some models suggest that deposition to vegetation followed by volatilization can lead to a "hopping" mechanism, which could contribute to their transport over moderate distances. nih.gov

The table below summarizes the key outputs and predictions from environmental transport models for compounds with properties similar to this compound.

| Model Output/Prediction | Finding for PBDEs | Implication for this compound |

| Primary Environmental Sink | Soil and Sediment nih.govnih.gov | Expected to accumulate in soil and sediment. |

| Long-Range Atmospheric Transport | Limited potential for most congeners. nih.gov | Unlikely to undergo significant long-range atmospheric transport. |

| Persistence | Strongly influenced by degradation rates in soil and sediment. nih.gov | Persistence in the environment will be determined by its stability in soil and sediment. |

| Vegetation Interaction | Can undergo deposition and re-volatilization from plant surfaces. nih.gov | May exhibit some degree of "hopping" transport mediated by vegetation. |

These predictions are based on modeling studies of various PBDE congeners and may not be specific to this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2,3 Tribromo 4 4 Bromophenoxy Benzene

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing 1,2,3-Tribromo-4-(4-bromophenoxy)benzene and other PBDEs. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific congeners being targeted.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is the most prevalent and powerful technique for the analysis of PBDEs. nih.gov This method offers high sensitivity and selectivity, which is essential for distinguishing between different brominated congeners and overcoming matrix interferences. acs.org

The analysis involves injecting a prepared sample extract into the GC, where compounds are separated based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) with component-specific Multiple Reaction Monitoring (MRM) transitions provides exceptional selectivity and low detection limits, often in the picogram-per-liter (ng/L) to picogram-per-gram (pg/g) range. nih.gov

Below is a table summarizing typical GC-MS/MS parameters used for the analysis of brominated flame retardants, including PBDEs.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| GC Column | CP-Sil8 CB low bleed/MS (25 m x 0.25 mm id, 0.25-μm film) or similar non-polar column | acs.org |

| Carrier Gas | Helium with a constant flow of ~1.2 mL/min | acs.org |

| Injector Mode | Splitless | acs.org |

| Injector Temperature | 250-300 °C | acs.org |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp 30 °C/min to 250 °C, ramp 5 °C/min to 280 °C (hold 8 min) | acs.org |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | acs.orgthermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC-MS is more common for many PBDEs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a powerful alternative, especially for less volatile or thermally labile brominated flame retardants. nih.govresearchgate.net For PBDEs, LC-MS/MS can be advantageous as it may not require derivatization and can be suitable for complex matrices. nih.gov The development of a rapid LC-MS/MS-based assay can offer a sensitive and robust method for quantification. nih.gov

In LC-MS/MS, separation is achieved based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column. The eluent from the LC column is then introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). lcms.czwaters.com The high sensitivity of this technique allows for quantification at very low levels, with limits of quantification potentially ranging from 0.02 to 1.5 ng/mL, depending on the specific compound and matrix. researchgate.net

The following table outlines typical parameters for an LC-MS/MS method.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.6 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with additives like acetic acid | nih.govlcms.cz |

| Flow Rate | 0.2 - 0.3 mL/min | nih.govlcms.cz |

| Column Temperature | ~40 °C | lcms.cz |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | lcms.czwaters.com |

| MS Analyzer | Triple Quadrupole (QqQ) | thermofisher.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) can be coupled with detectors other than mass spectrometers for the analysis of brominated flame retardants. nih.gov Ultraviolet (UV) detection is a common choice due to its robustness and cost-effectiveness. nih.gov The combination of HPLC separation with UV detection can be sufficient for the unequivocal identification of some brominated flame retardants based on specific retention times. osti.gov

For enhanced selectivity, innovative detection methods have been developed. One such method involves post-column photolysis followed by conductivity detection. In this setup, the column effluent is irradiated with UV light, causing dehalogenation of the brominated compounds. The resulting bromide ions are then measured by a conductivity detector, providing a response proportional to the analyte concentration. researchgate.net This approach offers a simple and rapid screening method for brominated flame retardants. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Matrices

When analyzing this compound in polymer matrices, such as plastics from electronic equipment, a critical challenge is the removal of the complex polymer matrix itself. Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a highly effective cleanup technique for this purpose. osti.gov

GPC separates molecules based on their size. The sample extract is passed through a column packed with porous beads. Large polymer molecules are excluded from the pores and elute quickly, while smaller analyte molecules, like PBDEs, penetrate the pores and have a longer retention time. This allows for the effective separation of the target compounds from macromolecular interferences. osti.gov GPC can be used as a standalone cleanup step or coupled online with an analytical technique like HPLC-UV, providing a fast and complete extraction and separation for soluble polymers. osti.gov This online coupling can achieve detection limits below 0.05% by weight of the flame retardant in the solid polymer. osti.gov

Sample Preparation Strategies for Diverse Environmental Matrices

The goal of sample preparation is to extract this compound from the sample matrix (e.g., water, soil, tissue) and concentrate it while removing interfering substances. mdpi.com The choice of method depends heavily on the matrix and the subsequent analytical technique.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the pre-concentration and cleanup of PBDEs from liquid samples like water and plasma. nih.govdiva-portal.orgnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are retained on the adsorbent while the bulk of the matrix passes through. The analytes are then eluted with a small volume of an appropriate organic solvent. nih.gov

Various parameters must be optimized to achieve high extraction efficiency, including the type and amount of adsorbent, sample volume, and the composition and volume of the elution solvent. nih.gov For PBDEs, common adsorbents include C18-bonded silica (B1680970) and polymeric phases. nih.gov A binary mixture of dichloromethane (B109758) and n-hexane is often effective for elution. nih.govnih.gov SPE methods have been shown to achieve high recoveries for a range of PBDEs. nih.gov For example, a validated method for human plasma showed recoveries over 70% for tri- to hepta-brominated congeners. diva-portal.org

The following table presents findings from a study optimizing an SPE method for PBDEs in water samples.

| Parameter | Tested Range | Optimal Condition | Reference |

|---|---|---|---|

| Adsorbent Amount | 250 - 750 mg | 500 mg | nih.gov |

| Elution Solvent | Various mixtures | Dichloromethane/n-hexane (50:50, v/v) | nih.gov |

| Elution Volume | 5 - 15 mL | 10 mL | nih.gov |